Trazodone-d6 Hydrochloride
Overview
Description
Trazodone is used to treat depression. It is thought to work by increasing the activity of serotonin in the brain . Trazodone is an antidepressant and is available only with a doctor’s prescription . It is also recognized as having a new mechanism of action, an effect on the unfolded protein response (UPR) pathway .
Synthesis Analysis
Trazodone is nearly completely metabolized hepatically by hydroxylation and oxidation to metabolites that are probably inactive .Molecular Structure Analysis
The molecular formula of Trazodone-d6 Hydrochloride is C19 2H6 H16 Cl N5 O . Cl H and its molecular weight is 414.36 .Chemical Reactions Analysis
Trazodone Hydrochloride contains NLT 98.0% and NMT 102.0% of trazodone hydrochloride (C19H22ClN5O · HCl), calculated on the dried basis .Physical And Chemical Properties Analysis
Trazodone-d6 Hydrochloride has a molecular formula of C19H16ClD6N5O • HCl and a formula weight of 414.4 .Scientific Research Applications
Drug Development and Bioequivalence Study
Trazodone hydrochloride has been used in the development of generic extended-release (ER) formulations . In a study, 300-mg monolithic matrix tablets of trazodone hydrochloride were dissolved in both USP and EMA compliant conditions . The study aimed to simulate the physicochemical and mechanical conditions of the gastrointestinal passage . The results of this study supported the successful development of a generic trazodone ER formulation pharmaceutically equivalent with the originator under fed conditions .
Treatment of Major Depressive Disorder (MDD)
Trazodone in an extended-release formulation (XR) has been compared to SSRIs in the treatment of major depressive disorder (MDD) . In a 12-week non-randomized, open-label, non-inferiority study, it was found that trazodone XR was more effective than SSRIs in reducing the severity of insomnia and depression . The study concluded that trazodone XR is effective in the treatment of patients with MDD .
Synthesis with π-Acceptors
In a research study, 1:1 charge-transfer complexes between trazodone hydrochloride and six different π-acceptors were synthesized . This study was conducted in both solid and liquid phases .
Mechanism of Action
Target of Action
Trazodone-d6 Hydrochloride, commonly known as Trazodone, is a serotonin uptake inhibitor . Its primary targets include serotonin receptors , histamine receptors , and adrenergic receptors . These receptors play a crucial role in regulating mood, sleep, and various other physiological processes.
Mode of Action
Trazodone acts on its targets in a dose-dependent manner . At low doses, it exhibits hypnotic actions due to the blockade of 5-HT 2A receptors , H1 histamine receptors , and α1 adrenergic receptors . At higher doses, it recruits the blockade of the serotonin transporter (SERT) , turning Trazodone into an antidepressant .
Biochemical Pathways
Trazodone interferes with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) . It also regulates intracellular signaling pathways, activating the AKT pathway while inhibiting extracellular signal-regulated kinase and c-Jun NH2-terminal kinase .
Pharmacokinetics
Trazodone is rapidly absorbed in the gastrointestinal tract after oral administration, with a bioavailability ranging from 63-91% . It reaches steady-state levels after 7 consecutive days of administration, with no accumulation phenomenon observed .
Result of Action
Trazodone’s action results in decreased pro-inflammatory mediator release and modulated trophic and transcription factor mRNA expression . It also increases specific astrocyte-derived neurotrophic factor expression and lactate release . These effects contribute to its antidepressant and hypnotic properties.
Action Environment
Environmental factors such as diet can influence the action of Trazodone. For instance, food may impact absorption in a variable fashion, and may sometimes lead to decreases in the Cmax of Trazodone . Additionally, Trazodone’s effects on sterol biosynthesis could potentially disrupt brain development, especially when used during pregnancy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H/i4D2,8D2,10D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDIOKRWWOXMT-BHIQTGFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662212 | |
Record name | Trazodone-d6 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trazodone-d6 Hydrochloride | |
CAS RN |
1181578-71-1 | |
Record name | Trazodone-d6 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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